molecular formula C18H18ClN3O3 B2580393 5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034585-81-2

5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2580393
CAS No.: 2034585-81-2
M. Wt: 359.81
InChI Key: NUFURIGTQLGWHE-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H18ClN3O3 and its molecular weight is 359.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research has explored the synthesis techniques and chemical properties of compounds structurally related to 5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide. For instance, the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate shows the preparation of N-methoxy-N-methylamide derivatives, illustrating a method that might be relevant for synthesizing or modifying the compound of interest (Calvez, Chiaroni, & Langlois, 1998). Additionally, studies on the synthesis of pyrrolo[3,2-d]pyrimidines through amine oxide rearrangement and the preparation of various benzamide derivatives underscore the compound's potential in synthesizing novel chemical entities with specific properties (Majumdar, Das, & Jana, 1998).

Pharmacological Applications

Significant research has been dedicated to exploring the pharmacological applications of benzamide derivatives, which share a functional group with the compound of interest. For example, novel benzamide derivatives have been synthesized and evaluated for their COX-1/COX-2 inhibitory activities, showing potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings suggest that structurally related compounds, including this compound, could have similar pharmacological benefits.

Material Science and Chemical Analysis

Further research into the preparation and characterization of crystalline forms of related compounds, such as 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, reveals insights into the physical properties and potential material science applications of these chemicals (Yanagi et al., 2000).

Neuroleptic and Receptor Binding Studies

Benzamide derivatives have been extensively studied for their neuroleptic activities and receptor binding properties. Research into compounds such as cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide indicates potential applications in treating psychosis due to their potent inhibitory effects on stereotyped behavior in rats (Iwanami et al., 1981). These studies suggest that similar compounds, including the one of interest, may have significant therapeutic potential in neurology and psychiatry.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-25-15-5-4-13(19)10-14(15)18(24)21-11-12-6-7-20-16(9-12)22-8-2-3-17(22)23/h4-7,9-10H,2-3,8,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFURIGTQLGWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.